

# Unveiling the Potent BCRP Inhibitor Ko-143: A Technical Overview

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## Compound of Interest

Compound Name: IT-143B

Cat. No.: B10820934

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A Note on Nomenclature: Initial searches for "IT-143-B" yielded limited technical data. However, a significant body of research exists for a similarly named compound, "Ko-143," a potent inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2). This guide proceeds under the strong assumption that "Ko-143" was the intended subject of inquiry, offering an in-depth look at its chemical properties and biological activity.

Ko-143 is a synthetic, non-toxic analog of the fungal toxin fumitremorgin C. It is distinguished as a highly potent and selective inhibitor of the ATP-binding cassette sub-family G member 2 (ABCG2), more commonly known as the Breast Cancer Resistance Protein (BCRP). This transporter protein is a key player in multidrug resistance in cancer cells, actively extruding a wide range of chemotherapeutic agents and contributing to treatment failure. Ko-143's ability to block this efflux pump has made it an invaluable tool in cancer research and drug development.

## Physicochemical Properties

A summary of the key identifiers and properties of Ko-143 is presented below.

Property	Value	Reference
CAS Number	461054-93-3	[1][2][3]
Molecular Weight	469.57 g/mol (anhydrous basis)	[1][3]
Molecular Formula	C <sub>26</sub> H <sub>35</sub> N <sub>3</sub> O <sub>5</sub>	[1][2][3]
Purity	≥98% (HPLC)	[1]
Appearance	White to off-white powder	
Solubility	Soluble in DMSO (>10 mg/mL) and ethanol	[1]

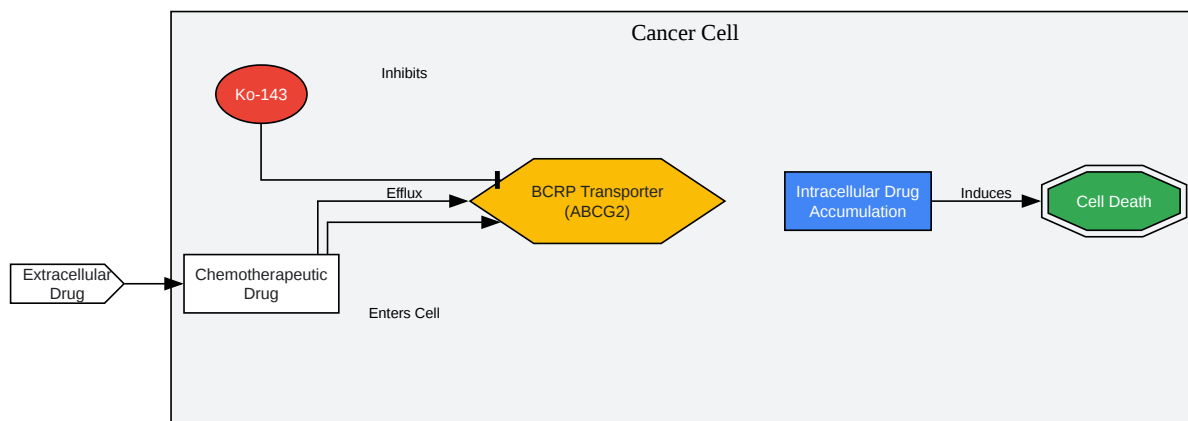
## Mechanism of Action and Biological Activity

Ko-143 exerts its biological effect by directly inhibiting the function of the BCRP transporter. This inhibition is highly potent, with an IC<sub>50</sub> value of 9.7 nM for the ATPase activity of ABCG2. [3] By blocking the transporter, Ko-143 prevents the efflux of BCRP substrates, leading to increased intracellular accumulation of these drugs and thereby reversing BCRP-mediated multidrug resistance.[1]

While highly selective for BCRP, displaying over 200-fold selectivity compared to P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP-1), Ko-143 has been observed to affect the transport activity of ABCB1 and ABCC1 at higher concentrations.[1][3] It is also noteworthy that Ko-143 is unstable in rat plasma, a factor to consider in the design of in vivo studies.[3]

## Signaling and Transport Pathway

The following diagram illustrates the role of BCRP in multidrug resistance and the inhibitory action of Ko-143.



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BCRP-mediated drug efflux and its inhibition by Ko-143.

## Experimental Protocols

The following section details a representative in vitro protocol for assessing the cellular accumulation of a labeled compound in the presence of Ko-143.

### In Vitro [<sup>3</sup>H]Ko-143 Accumulation Assay

Objective: To determine the intracellular accumulation of radiolabeled Ko-143 in cultured cells.

Cell Lines:

- HEK-293 (human embryonic kidney) cells
- HEK PC (parental control) cells
- MCF-7 (human breast adenocarcinoma) cells

Materials:

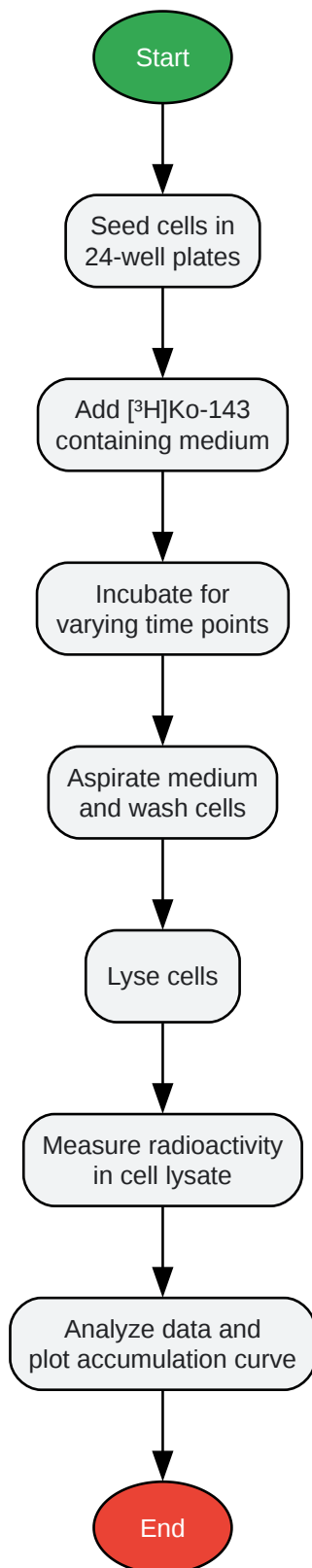
- 24-well cell culture plates
- Cell culture medium
- [<sup>3</sup>H]Ko-143 (radiolabeled Ko-143)
- Non-radiolabeled Ko-143
- Scintillation fluid
- Scintillation counter
- Cell counting solution (e.g., trypan blue)
- Hemocytometer or automated cell counter

Procedure:

- Cell Seeding: Seed the cells in 24-well plates at a density of  $2.5 \times 10^5$  cells/mL per well. Allow the cells to adhere and grow overnight.
- Time-Course Assay: a. Prepare a working solution of [<sup>3</sup>H]Ko-143 in cell culture medium at the desired concentration. b. Aspirate the existing medium from the wells. c. Add the [<sup>3</sup>H]Ko-143 containing medium to each well. d. At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), aspirate the medium. e. Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular radioactivity. f. Lyse the cells with a suitable lysis buffer. g. Transfer the cell lysate to scintillation vials. h. Add scintillation fluid and measure the radioactivity using a scintillation counter.
- Background and Cell Count: a. Include three wells with non-radiolabeled medium to measure the background signal. b. Reserve three wells for cell counting to standardize the results.
- Data Analysis: a. Subtract the background radioactivity from the measurements of the experimental wells. b. Normalize the radioactivity counts to the cell number. c. Plot the intracellular concentration of [<sup>3</sup>H]Ko-143 over time to determine the point of stable accumulation.

## Experimental Workflow

The workflow for the in vitro accumulation assay is depicted below.



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Workflow for the in vitro [ $^3\text{H}$ ]Ko-143 accumulation assay.

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## References

- 1. Ko 143 | Multidrug Transporters | Tocris Bioscience [tocris.com]
- 2. Ko 143 | C<sub>26</sub>H<sub>35</sub>N<sub>3</sub>O<sub>5</sub> | CID 10322450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
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